molecular formula C11H7ClN6OS B12626009 4-chloro-2-(1H-tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide

4-chloro-2-(1H-tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B12626009
M. Wt: 306.73 g/mol
InChI Key: IVOZZMQPFCFGSM-UHFFFAOYSA-N
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Description

4-chloro-2-(1H-tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide is a chemical compound with the molecular formula C11H7ClN6OS and a molecular weight of 306.73 g/mol . It is part of a class of N-(thiazol-2-yl)-benzamide analogs that have been identified in scientific research as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These compounds function as negative allosteric modulators, exhibiting state-dependent inhibition by potentially targeting the transmembrane and/or intracellular domains of the receptor . This mechanism suggests the compound is a valuable pharmacological tool for probing the physiological functions of ZAC, which is an area of ongoing investigation . Furthermore, structurally similar thiazole-based compounds are of significant interest in medicinal chemistry and are frequently explored for a wide range of biological activities, including applications in inflammation and immune-related research . This product is intended for research purposes and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H7ClN6OS

Molecular Weight

306.73 g/mol

IUPAC Name

4-chloro-2-(tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C11H7ClN6OS/c12-7-1-2-8(9(5-7)18-6-14-16-17-18)10(19)15-11-13-3-4-20-11/h1-6H,(H,13,15,19)

InChI Key

IVOZZMQPFCFGSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)N2C=NN=N2)C(=O)NC3=NC=CS3

Origin of Product

United States

Biological Activity

4-Chloro-2-(1H-tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a unique combination of a tetrazole ring and a thiazole moiety, which are known for their diverse biological activities. The molecular formula is C12H9ClN6OC_{12}H_{9}ClN_{6}O with a molecular weight of approximately 292.69 g/mol. The structure can be represented as follows:

PropertyValue
Molecular FormulaC12H9ClN6OC_{12}H_{9}ClN_{6}O
Molecular Weight292.69 g/mol
IUPAC NameThis compound
InChI KeyQZCWXZQJGOALDE-UHFFFAOYSA-N

Antimicrobial Activity

Studies have indicated that compounds containing thiazole and tetrazole moieties exhibit significant antimicrobial properties. For instance, a derivative of this compound was tested against various bacterial strains, showing minimum inhibitory concentrations (MIC) ranging from 1.95 to 3.91 µg/mL against Micrococcus luteus and Bacillus spp. . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound's IC50 values were reported to be below 10 µM, indicating potent activity . The presence of the thiazole ring enhances its binding affinity to DNA, leading to apoptosis in cancer cells.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The tetrazole moiety may facilitate hydrogen bonding with proteins or nucleic acids, while the thiazole component can enhance lipophilicity, aiding in cellular uptake . Such interactions can modulate various signaling pathways involved in cell proliferation and apoptosis.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of thiazole derivatives revealed that compounds similar to this compound exhibited significant antibacterial activity against Gram-positive bacteria. The study noted that modifications in the substituents on the thiazole ring could further enhance activity .

Study 2: Anticancer Properties

In vitro studies on human cancer cell lines demonstrated that the compound induced apoptosis through the activation of caspase pathways. Flow cytometry analysis showed an increase in sub-G1 population, indicating cell death . Additionally, molecular docking studies suggested favorable interactions between the compound and Bcl-2 protein, which is crucial for regulating apoptosis.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 4-chloro-2-(1H-tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide typically involves a multi-step process where 2-amino thiazole derivatives are reacted with chlorinated benzamides and azide compounds. The reaction conditions often include the use of solvents such as DMSO and catalysts like tributylmethylammonium chloride to enhance yields and purity .

Key Characterization Techniques

  • Nuclear Magnetic Resonance (NMR) : Used to determine the structure and purity of synthesized compounds.
  • Mass Spectrometry (MS) : Helps in confirming molecular weights.
  • Infrared Spectroscopy (IR) : Utilized to identify functional groups present in the compound.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. The tetrazole moiety is particularly noted for enhancing antimicrobial activity due to its ability to interact with biological targets .

Table 1: Antibacterial Efficacy of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus0.5 µg/mL
Compound BEscherichia coli0.8 µg/mL
4-Chloro...Staphylococcus epidermidis0.09 µg/mL

Antifungal Activity

The compound has also shown promising antifungal activity. Studies have demonstrated its effectiveness against fungal strains, suggesting potential therapeutic applications in treating fungal infections. The mechanism often involves disrupting fungal cell wall synthesis or function .

Anticancer Properties

Recent investigations into the anticancer potential of this compound have revealed its ability to inhibit cancer cell proliferation. Notably, it has been tested against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), showing significant cytotoxic effects at low concentrations.

Table 2: Anticancer Activity Against Human Cell Lines

Cell LineIC50 Value (µM)Selectivity Index
MCF-718.49.2
HepG223.3>1000

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The presence of both the tetrazole and thiazole rings is essential for its efficacy against microbial and cancerous cells. Modifications in substituents can significantly alter its pharmacological profile .

Comparison with Similar Compounds

Substituent Variations in Benzamide-Thiazole Derivatives

Several compounds share the N-(1,3-thiazol-2-yl)benzamide scaffold but differ in substituents, leading to distinct physicochemical and biological properties:

Compound Name Substituents Key Properties/Activities Source
Target Compound 4-Cl, 2-(1H-tetrazol-1-yl) Potential enzyme inhibition (tetrazole enhances H-bonding)
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide 5-Cl (thiazole), 2,4-diF (benzamide) Inhibits PFOR enzyme via amide anion; crystallizes with intermolecular H-bonds
EMAC2060 4-methoxy, 3-[(hydrazinylidene)methyl]phenyl Lower synthesis yield (<80%); structural confirmation via NMR
AB4 (2-amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(triazolyl)sulfanyl]benzamide) Sulfonamide, triazole Similarity score 0.500 to reference drugs; potential antimicrobial activity
Filapixant (WHO Proposed INN) 5-methyl-thiazole, trifluoromethylpyrimidine, morpholine Purinoreceptor antagonist; complex pharmacokinetic profile

Key Observations :

  • Chloro vs.
  • Tetrazole vs. Sulfonamide : The tetrazole in the target compound offers a distinct hydrogen-bonding profile compared to sulfonamide derivatives (e.g., AB4 ), which may alter target selectivity.
  • Thiazole Modifications : Filapixant’s 5-methyl-thiazole and trifluoromethylpyrimidine substituents confer specificity for purinergic receptors, unlike the target compound’s simpler thiazole .

Crystallographic and Spectroscopic Insights

  • Intermolecular Interactions : The target compound’s tetrazole may form hydrogen bonds similar to those observed in N-(5-chloro-thiazol-2-yl)-2,4-difluorobenzamide (e.g., N–H⋯N and C–H⋯F interactions ), stabilizing crystal packing and influencing solubility.
  • Spectroscopic Confirmation : IR and NMR data from related compounds (e.g., ) validate the utility of these techniques for confirming the structure of benzamide-thiazole derivatives, including the target compound.

Preparation Methods

Formation of the Tetrazole Ring

The tetrazole moiety can be synthesized through cycloaddition reactions involving sodium azide and an appropriate organic nitrile. This reaction is often catalyzed by zinc salts or other transition metal catalysts. The general reaction can be outlined as follows:

$$
\text{R-CN} + \text{NaN}_3 \xrightarrow{\text{Zn}} \text{R-C(=N-N=N)} \text{(Tetrazole)}
$$

The introduction of the chloro group at the 4-position of the benzamide can be achieved through electrophilic aromatic substitution. Chlorination agents such as thionyl chloride or phosphorus pentachloride are commonly used. The reaction proceeds as follows:

$$
\text{C}6\text{H}5\text{NHCO} - \text{R} + \text{Cl}2 \xrightarrow{\text{Catalyst}} \text{C}6\text{H}_4(\text{Cl})\text{NHCO} - \text{R}
$$

Condensation with Thiazole Derivative

The final step involves the condensation of the chlorinated benzamide with a thiazole derivative. This reaction is typically facilitated by heating in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), leading to the formation of the desired product:

$$
\text{C}6\text{H}4(\text{Cl})\text{NHCO} - \text{R} + \text{Thiazole} \xrightarrow{\Delta} \text{4-chloro-2-(1H-tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide}
$$

To optimize yield and purity during each step of synthesis, careful control of reaction conditions is essential, including temperature, pressure, and reaction time.

Temperature Control

Maintaining appropriate temperatures is crucial for maximizing yields while minimizing side reactions.

Solvent Selection

The choice of solvent can greatly impact the solubility of reactants and intermediates, influencing the overall efficiency of the synthesis.

Purification Techniques

Post-synthesis purification methods such as recrystallization or chromatography are vital for isolating high-purity compounds.

Research into compounds similar to this compound indicates significant biological activities, including antimicrobial and anticancer properties. The presence of multiple heterocycles enhances interaction with biological targets.

Biological Activity

Studies have demonstrated that modifications to the structure can lead to varying degrees of efficacy against specific diseases, particularly in neurological disorders.

A comparison table illustrating structural features and biological activities among related compounds provides insight into their uniqueness:

Compound Name Structure Features Biological Activity
4-chloro-N-(3-chlorophenyl)-2-(1H-tetrazol-1-yl)benzamide Chloro-substituted benzamide with tetrazole Anticancer
5-(tetrazol-1-yl)-N-(thiazol-2-yl)benzamide Lacks chlorine; retains tetrazole Reduced efficacy
N-[2-chloro-5-(tetrazol)]phenyl derivatives Variations in side groups Enhanced pharmacological profiles

The preparation methods for this compound involve intricate synthetic pathways that require precise control over various parameters to achieve optimal results. Ongoing research into this compound's biological activities continues to unveil its potential applications in therapeutic contexts, underscoring its significance in medicinal chemistry.

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